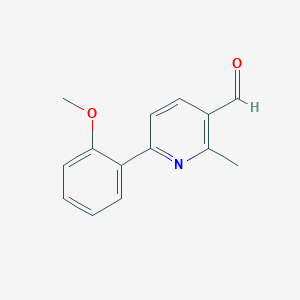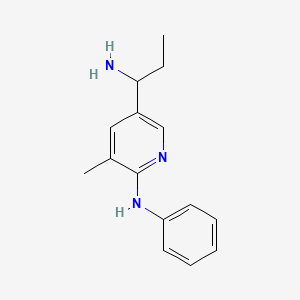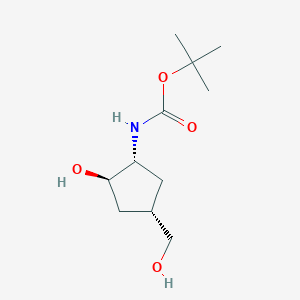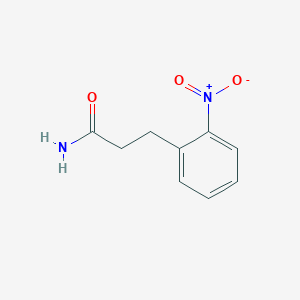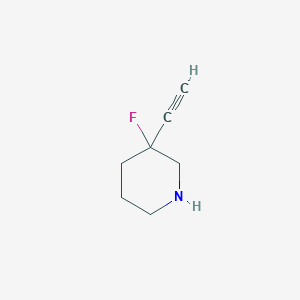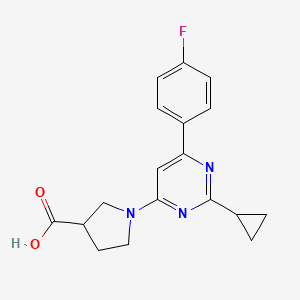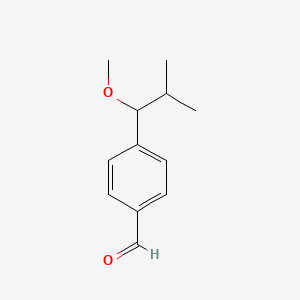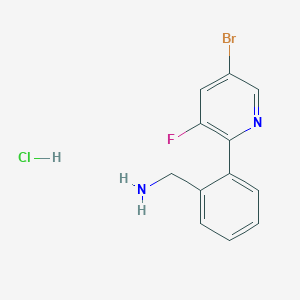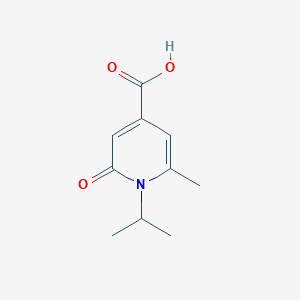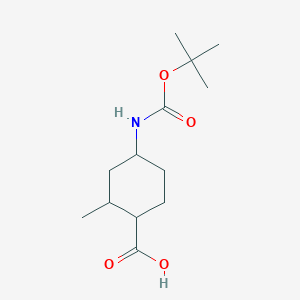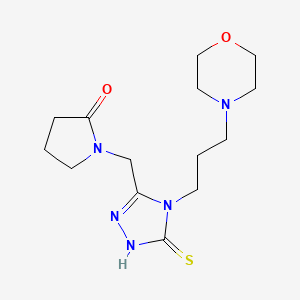
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a morpholine ring, a triazole ring, and a pyrrolidinone ring, making it a versatile molecule for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one typically involves multi-step reactions. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the morpholinopropyl group. This is followed by the formation of the triazole ring through cyclization reactions involving thiosemicarbazide and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Polyhalonitrobutadienes
- Mannich bases containing heterocyclic moieties
Comparison: Compared to similar compounds, 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one stands out due to its unique combination of a morpholine ring, a triazole ring, and a pyrrolidinone ring.
Properties
Molecular Formula |
C14H23N5O2S |
|---|---|
Molecular Weight |
325.43 g/mol |
IUPAC Name |
1-[[4-(3-morpholin-4-ylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H23N5O2S/c20-13-3-1-5-18(13)11-12-15-16-14(22)19(12)6-2-4-17-7-9-21-10-8-17/h1-11H2,(H,16,22) |
InChI Key |
VVANZMNFCPRDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NNC(=S)N2CCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


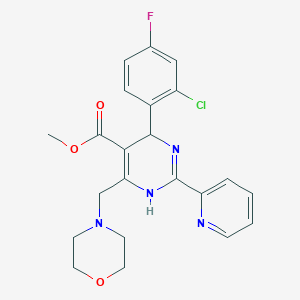
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
